molecular formula C7H2Cl2F2O2 B3040155 3,5-Dichloro-2,4-difluorobenzoic acid CAS No. 163656-30-2

3,5-Dichloro-2,4-difluorobenzoic acid

Cat. No.: B3040155
CAS No.: 163656-30-2
M. Wt: 226.99 g/mol
InChI Key: SHLNHUHKYANNLC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4-difluorobenzoic acid is an organic compound with the molecular formula C7H2Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring

Scientific Research Applications

3,5-Dichloro-2,4-difluorobenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

3,5-Dichloro-2,4-difluorobenzoic acid may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, wash all exposed external body areas thoroughly after handling, and do not eat, drink, or smoke when using this product .

Mechanism of Action

Target of Action

3,5-Dichloro-2,4-difluorobenzoic acid is a biochemical reagent . . It’s important to note that the compound’s safety data sheet indicates it may cause respiratory irritation , suggesting it may interact with targets in the respiratory system .

Mode of Action

It’s synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence involving nitration, selective reduction, diazotisation, and chlorination . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials . This suggests that the compound might affect biochemical pathways related to bacterial growth and survival.

Result of Action

The compound’s safety data sheet indicates it may cause respiratory irritation , suggesting it might induce inflammatory responses in the respiratory system.

Action Environment

It’s known that the compound should be stored in a dry, cool, and well-ventilated place . This suggests that temperature, humidity, and ventilation might affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2,4-difluorobenzoic acid can be synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile. The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The detailed steps are as follows:

    Nitration: The starting material, 4-chloro-3,5-difluorobenzonitrile, is treated with concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Selective Reduction: The nitro group is selectively reduced to an amino group.

    Diazotisation: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Chlorination: The diazonium salt is then treated with hydrochloric acid to introduce the chlorine atoms, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium-phosphane complexes may be employed to facilitate certain steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions often involve the use of bases or acids to facilitate the substitution.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2,4-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, making it suitable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3,5-dichloro-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLNHUHKYANNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.